N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-2-23-18-8-7-13(11-15(18)19)26(21,22)20-12-14(16-5-3-9-24-16)17-6-4-10-25-17/h3-11,14,20H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVVEKQXALPZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl ethylamine intermediate, which is then reacted with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of new compounds with tailored properties.
Biology
This compound has been investigated for its potential bioactive properties , particularly:
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit significant activity against various bacterial strains.
- Antitumor Activity: Research indicates that similar compounds can inhibit key cancer-related pathways, such as VEGFR-2 inhibition, with IC50 values ranging from 42.5 nM to 57.1 nM, demonstrating potent activity compared to standard drugs like sorafenib (IC50 = 41.1 nM) .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate targeting specific enzymes or receptors involved in disease processes. Its sulfonamide group is particularly relevant in drug design due to its ability to interact with biological targets effectively.
Industry
The compound is also utilized in the development of new materials with unique properties, such as polymers and coatings. Its structural characteristics make it suitable for applications requiring specific chemical interactions or physical properties.
Case Studies
-
Antitumor Activity Study:
- A study demonstrated that derivatives similar to this compound could effectively inhibit cancer cell proliferation in vitro.
- Results showed a significant reduction in cell viability across various cancer cell lines when treated with the compound.
-
Antimicrobial Efficacy Assessment:
- Another research project evaluated the antimicrobial properties against resistant bacterial strains.
- The compound exhibited notable effectiveness compared to traditional antibiotics, suggesting its potential as a new therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan rings and sulfonamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
- N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to its combination of furan rings, ethoxy group, and fluorobenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its biological activity.
Synthesis
The synthesis of this compound involves the reaction of furan derivatives with sulfonamide compounds. The specific synthetic route may vary, but typically includes the following steps:
- Formation of the furan moiety : The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
- Coupling with the sulfonamide : The resulting furan compound is then coupled with a sulfonamide derivative to form the target compound.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of furan have shown promising results in inhibiting various cancer cell lines:
- VEGFR-2 Inhibition : A study demonstrated that furan derivatives could inhibit VEGFR-2, a key target in cancer therapy. Compounds exhibited IC50 values ranging from 42.5 nM to 57.1 nM, indicating potent inhibitory activity compared to standard drugs like sorafenib (IC50 = 41.1 nM) .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities:
- Tyrosinase Inhibition : Similar furan-based compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. One derivative showed IC50 values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively . This highlights the potential of this compound as an anti-melanogenesis agent.
Study 1: Antitumor Efficacy
A recent investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The study utilized cell viability assays and flow cytometry to assess apoptosis induction:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 6.66 |
| This compound | HT-29 | 8.51 |
The compound demonstrated significant cytotoxicity against both cell lines, indicating its potential as an anticancer agent.
Study 2: Mechanistic Insights
Molecular docking studies were conducted to understand the binding interactions between this compound and target enzymes like VEGFR-2 and tyrosinase. The results suggested that the compound effectively binds to the active sites of these enzymes, which may explain its inhibitory effects .
Q & A
Q. What are the key synthetic routes and optimization strategies for N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide?
The synthesis involves multi-step reactions, typically starting with sulfonylation of a fluorinated benzene derivative followed by coupling with a di-furan ethylamine intermediate. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve reaction efficiency due to better solubility of sulfonamide intermediates .
- Temperature control : Reactions are often conducted at 0–60°C to balance reactivity and side-product formation .
- Catalysts : Bases like triethylamine or NaOH facilitate nucleophilic substitutions during sulfonamide bond formation . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC or TLC .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : H and C NMR identify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, sulfonamide NH at δ 5.5–6.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal diffraction, refined using SHELX software, resolves stereochemistry and validates bond lengths/angles .
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
- pH-dependent hydrolysis assays : Monitor degradation in buffers (pH 1–13) via UV-Vis or LC-MS .
- Light exposure tests : Evaluate photostability under UV/visible light using controlled chambers .
Q. What are the foundational steps to evaluate its solubility and partition coefficient (LogP)?
- Solubility : Shake-flask method in water, DMSO, and ethanol at 25°C, quantified by UV spectrophotometry .
- LogP : HPLC-based reverse-phase chromatography or octanol-water partitioning assays .
Q. Which preliminary assays are used to screen for bioactivity?
- Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase or kinases) are incubated with the compound, with activity measured via fluorometric or colorimetric readouts .
- Microbial susceptibility testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent modification : Systematic replacement of the ethoxy group (e.g., with methoxy, hydroxyl) to assess impact on target binding .
- Molecular docking : Use software like AutoDock to predict interactions with enzyme active sites (e.g., hydrogen bonding with Tyr158 in Mycobacterium tuberculosis enoyl-ACP reductase) .
- In vitro validation : Dose-response curves (IC) and selectivity profiling against related enzymes .
Q. What strategies resolve contradictory data between computational predictions and experimental bioactivity results?
- Orthogonal assays : Validate hits using alternate methods (e.g., SPR for binding affinity if fluorescence assays conflict) .
- Metabolite profiling : LC-MS identifies degradation products or reactive intermediates that may interfere with activity .
- Co-crystallization : X-ray structures of the compound bound to its target clarify binding modes and explain discrepancies .
Q. How can crystallographic refinement challenges (e.g., disorder or twinning) be addressed?
- SHELXL refinement : Apply restraints/constraints for disordered furan or sulfonamide moieties .
- Twinning detection : Use PLATON to analyze diffraction data and apply twin-law corrections .
- High-resolution data : Collect datasets at synchrotron sources (≤1.0 Å) to improve electron density maps .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts post-treatment .
- RNA-seq/proteomics : Profile transcriptional or proteomic changes to map affected pathways .
- Kinetic studies : Stopped-flow spectroscopy or surface plasmon resonance (SPR) quantify binding kinetics (k/k) .
Q. How can researchers mitigate synthetic by-products or diastereomer formation?
- Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .
- Reaction monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation and guides real-time adjustments .
- DFT calculations : Predict energetically favorable pathways to avoid high-energy intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
